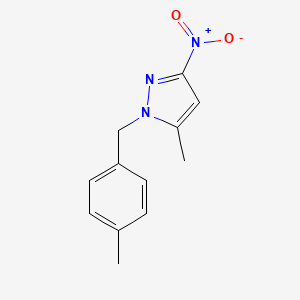![molecular formula C16H15FN2O3 B5208184 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase, which is a protein involved in cell division. This compound has been the focus of scientific research due to its potential applications in cancer treatment and other diseases.
Mécanisme D'action
4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide selectively inhibits Aurora A kinase by binding to the active site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to disruption of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide has also been shown to have other biochemical and physiological effects. For example, 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to induce apoptosis in cells that are resistant to other chemotherapeutic agents. In addition, 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to have anti-angiogenic effects, which may be useful in treating diseases such as macular degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide is that it is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation of 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide is that it is not selective for Aurora A kinase, and may also inhibit other kinases at high concentrations.
Orientations Futures
There are several future directions for research on 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide. One area of interest is the development of more selective inhibitors of Aurora A kinase, which may have fewer off-target effects. In addition, there is interest in exploring the potential applications of 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide in combination therapy with other chemotherapeutic agents. Finally, there is ongoing research on the use of 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide in the treatment of other diseases, such as macular degeneration.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide involves a multistep process that includes the reaction of 4-fluorobenzoyl chloride with 3-methoxyaniline to form an intermediate product. This intermediate is then reacted with ethyl 2-oxoacetate to produce the final product, 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide.
Applications De Recherche Scientifique
4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide inhibits the proliferation of cancer cells by disrupting the function of Aurora A kinase, which is essential for cell division. In addition, 4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to have synergistic effects with other chemotherapeutic drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
4-fluoro-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-13(9-14)19-15(20)10-18-16(21)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLJTILEWVXNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5208110.png)
![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)

![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)



![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)


![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
![N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)
